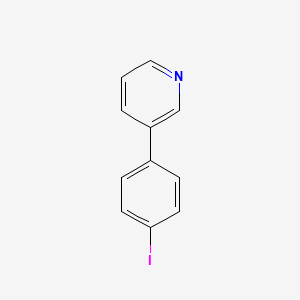
1-(2,4-bis(methoxymethoxy)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Bis(methoxymethoxy)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methoxymethoxy groups attached to the aromatic ring at the 2’ and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Bis(methoxymethoxy)acetophenone typically involves the protection of hydroxy groups on the aromatic ring using methoxymethyl chloride (MOM-Cl) and a base such as potassium carbonate (K₂CO₃) in acetone . The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2’,4’-Bis(methoxymethoxy)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Bis(methoxymethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2’,4’-Bis(methoxymethoxy)acetophenone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,4’-Bis(methoxymethoxy)acetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-(methoxymethoxy)acetophenone
- 3,4-Bis(methoxymethoxy)benzaldehyde
- 2’,4’-Bis(benzyloxy)acetophenone
Uniqueness
2’,4’-Bis(methoxymethoxy)acetophenone is unique due to the specific positioning of the methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other acetophenone derivatives and contributes to its specific applications and properties .
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-[2,4-bis(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-9(13)11-5-4-10(16-7-14-2)6-12(11)17-8-15-3/h4-6H,7-8H2,1-3H3 |
Clé InChI |
ZHJNNWLVMLVNQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OCOC)OCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Methylsulfanyl)phenyl]butan-2-one](/img/structure/B8757919.png)





